molecular formula C11H18Cl2N2 B2767954 2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride CAS No. 2097937-85-2

2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride

Cat. No. B2767954
CAS RN: 2097937-85-2
M. Wt: 249.18
InChI Key: CVCDFVNIKRPNEB-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the IUPAC name 2-methyl-4-(piperidin-3-yl)pyridine dihydrochloride . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C11H16N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-4,10,12H,5-8H2,1H3;2*1H . This indicates that the molecule consists of a pyridine ring substituted with a methyl group and a piperidine ring .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 249.18 .

Scientific Research Applications

Organic Synthesis and Structure Analysis

The synthesis and structural characterization of related piperidine derivatives have been a significant area of study. For instance, the synthesis of thioanalogues of N-1-methylanabasine and nicotine, highlighting the structural analysis through NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction, provides a foundation for understanding the chemical properties and potential applications of piperidine derivatives (Wojciechowska-Nowak et al., 2011). Similarly, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, showcases the relevance of piperidine derivatives in medicinal chemistry (Shen Li, 2012).

Luminescent Properties

Research on the synthesis, structure, and luminescence of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers investigates the potential applications of piperidine derivatives in crystal engineering and luminescence. The study found that incorporation of coformers into co-crystals could lead to interesting luminescent properties, potentially useful for developing new materials with tailored light-emitting characteristics (Hongjuan Li et al., 2015).

Molecular Dynamic Simulation and Quantum Chemical Studies

The exploration of piperidine derivatives' adsorption and corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations demonstrates the compounds' effectiveness in protecting metals from corrosion. This application is crucial for industrial processes where metal preservation is vital (Kaya et al., 2016).

Medicinal Chemistry

Piperidine derivatives are prominently featured in medicinal chemistry, as evidenced by their use in the synthesis of specific pharmacologically active molecules. For example, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, through an innovative method based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, highlights the role of piperidine derivatives in developing new therapeutic agents (Smaliy et al., 2011).

properties

IUPAC Name

2-methyl-6-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-4,10,12H,5-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDFVNIKRPNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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